Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate
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Overview
Description
Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate is a complex organic compound that features a benzoate ester linked to a piperidine and pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Revefenacin: A similar compound used as a long-acting muscarinic antagonist for respiratory diseases.
TD-4208: Another related compound with similar pharmacological properties.
Uniqueness
Propyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C21H27N3O5 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
propyl 4-[4-(4-carbamoylpiperidine-1-carbonyl)-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H27N3O5/c1-2-11-29-21(28)15-3-5-17(6-4-15)24-13-16(12-18(24)25)20(27)23-9-7-14(8-10-23)19(22)26/h3-6,14,16H,2,7-13H2,1H3,(H2,22,26) |
InChI Key |
ABLBKHXCTUFMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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